molecular formula C7H5ClN2 B13138796 5-Chloro-6-ethynylpyridin-3-amine

5-Chloro-6-ethynylpyridin-3-amine

Cat. No.: B13138796
M. Wt: 152.58 g/mol
InChI Key: KVZWEDKZWGBENB-UHFFFAOYSA-N
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Description

5-Chloro-6-ethynylpyridin-3-amine is a pyridine derivative featuring a chloro substituent at position 5, an ethynyl group at position 6, and an amine group at position 3 (Figure 1). The ethynyl group may enhance reactivity for cross-coupling reactions, while the chloro and amine groups contribute to electronic modulation and hydrogen-bonding interactions .

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

5-chloro-6-ethynylpyridin-3-amine

InChI

InChI=1S/C7H5ClN2/c1-2-7-6(8)3-5(9)4-10-7/h1,3-4H,9H2

InChI Key

KVZWEDKZWGBENB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethynylpyridin-3-amine typically involves the chlorination of 6-ethynylpyridin-3-amine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethynylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of 5-chloro-6-ethynylpyridine-3-carboxylic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-ethynylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethynylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

Compound Name Substituents (Positions) Core Structure CAS Number Molecular Weight
5-Chloro-6-ethynylpyridin-3-amine Cl (5), Ethynyl (6), NH₂ (3) Pyridine Not Available ~168.6 (calc.)
4-Chloro-5-methoxypyridin-3-amine Cl (4), OCH₃ (5), NH₂ (3) Pyridine Not Provided ~174.6 (calc.)
6-Chloro-2-methylpyridin-3-amine Cl (6), CH₃ (2), NH₂ (3) Pyridine 145934-89-0 156.6

Key Differences :

Functional Group Variations

Compound Name Key Functional Groups Molecular Formula Applications/Reactivity
This compound Cl, Ethynyl, NH₂ C₆H₄ClN₂ Potential cross-coupling precursor
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine Cl, NO₂, CF₃, NH₂ C₆H₃ClF₃N₃O₂ High electronegativity; agrochemical intermediates
6-Methoxy-5-methylpyridin-3-amine OCH₃, CH₃, NH₂ C₇H₁₀N₂O Research applications in organic synthesis

Insights :

  • Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine significantly lower the pyridine ring’s electron density, enhancing stability under acidic conditions .
  • Ethynyl vs. Methyl/Methoxy: The ethynyl group in this compound offers sp-hybridized carbon for Sonogashira couplings, whereas methyl/methoxy groups prioritize steric effects over reactivity .

Physicochemical Properties

Property This compound 6-Chloro-5-methylpyridazin-3-amine 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Molecular Weight (g/mol) ~168.6 173.6 241.56
Solubility Likely low (non-polar ethynyl) Not Available Low (high halogen content)
Stability Air-sensitive (ethynyl) Stable under GHS guidelines Stable (nitro/CF₃ groups)

Notes:

  • Stability Concerns : The ethynyl group in this compound may necessitate inert storage conditions, unlike the more stable 6-Chloro-5-methylpyridazin-3-amine .
  • Halogen Impact : Chloro and trifluoromethyl groups increase molecular weight and reduce aqueous solubility across analogues .

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